2-methyl-1-(methylsulfonyl)-4-(4-nitrophenyl)piperazine
Description
2-Methyl-1-(methylsulfonyl)-4-(4-nitrophenyl)piperazine is a piperazine derivative characterized by three key substituents:
- Methyl group at the 2-position of the piperazine ring.
- Methylsulfonyl group (-SO₂CH₃) at the 1-position.
- 4-Nitrophenyl group (-C₆H₄NO₂) at the 4-position.
The methylsulfonyl group enhances polarity and metabolic stability, while the nitro group may facilitate interactions with biological targets via hydrogen bonding or π-π stacking .
Properties
IUPAC Name |
2-methyl-1-methylsulfonyl-4-(4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-10-9-13(7-8-14(10)20(2,18)19)11-3-5-12(6-4-11)15(16)17/h3-6,10H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCUBOLBZPKZKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389471 | |
| Record name | STK016632 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5669-65-8 | |
| Record name | STK016632 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(methylsulfonyl)-4-(4-nitrophenyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Piperazine Formation: The formation of the piperazine ring through a cyclization reaction, typically involving the reaction of an amine with a dihaloalkane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(methylsulfonyl)-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst (e.g., palladium on carbon).
Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl halides, or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted piperazines with different functional groups.
Scientific Research Applications
2-methyl-1-(methylsulfonyl)-4-(4-nitrophenyl)piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methyl-1-(methylsulfonyl)-4-(4-nitrophenyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of cellular pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural analogs and their key differences:
Key Structural Differences and Implications
Substituent Position and Electronic Effects: The para-nitro group in the target compound (vs. Methylsulfonyl vs. Benzoyl: The methylsulfonyl group (-SO₂CH₃) is a stronger electron-withdrawing group than benzoyl (-COC₆H₄Me), which may increase metabolic stability and solubility .
Research Findings and Pharmacological Insights
- Receptor Selectivity: Piperazine derivatives with methylsulfonyl groups (e.g., ) show enhanced selectivity for serotonin and dopamine receptors compared to non-sulfonylated analogs.
- Antimicrobial Activity : The 4-nitrophenyl group is associated with antimicrobial properties in structurally related compounds (MIC ~2–8 µg/mL against S. aureus) .
- Neuroactive Potential: Methyl-substituted piperazines (e.g., ) exhibit affinity for σ-1 and 5-HT₁A receptors, suggesting the target compound may share similar neuropharmacological profiles.
Biological Activity
2-Methyl-1-(methylsulfonyl)-4-(4-nitrophenyl)piperazine, also known as 1-[2-Methyl-4-(methylsulfonyl)-6-nitrophenyl]piperazine, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a piperazine ring and functional groups including methylsulfonyl and nitrophenyl, which contribute to its reactivity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structural features include:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Methylsulfonyl Group : Enhances solubility and biological activity.
- Nitrophenyl Group : Contributes to the compound's reactivity and potential interactions with biological targets.
Biological Activity
Research has demonstrated that this compound exhibits significant biological activities, particularly in the following areas:
1. Antinociceptive Properties
Studies have indicated that this compound possesses antinociceptive (pain-relieving) properties. It interacts with specific molecular targets, potentially inhibiting enzyme activity by binding to active or allosteric sites. This modulation can influence various signal transduction pathways, thereby affecting cellular responses related to pain perception.
2. Enzyme Inhibition
The compound has shown the ability to inhibit specific enzymes involved in metabolic pathways. This suggests potential therapeutic applications in conditions where enzyme modulation is beneficial, such as inflammatory diseases and pain management .
3. Cytotoxicity
In vitro studies have highlighted the cytotoxic effects of related piperazine derivatives on human epithelial cells. For instance, modifications in the piperazine structure can lead to varying degrees of cytotoxicity, indicating a structure-activity relationship that warrants further investigation .
Case Study 1: Interaction with And1
A study explored the degradation of And1, a protein involved in cellular signaling. The compound demonstrated dose-dependent degradation of And1 in lung cancer cell lines (H460 and A549), suggesting its potential as a therapeutic agent in oncology . The degradation was found to be dependent on the ubiquitin-proteasome pathway, highlighting its role in targeted cancer therapies.
Case Study 2: Pharmacological Evaluation
In pharmacological evaluations, compounds structurally similar to this compound were synthesized and tested for their biological activity. The results indicated that slight modifications in substituents could significantly impact the efficacy of these compounds, emphasizing the importance of structural optimization in drug development .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperazine | Contains piperazine and sulfonyl groups | Lacks the methyl group on the phenyl ring |
| 2-(Methylsulfonyl)-4-nitroaniline | Precursor for synthesis | Simple structure without piperazine ring |
| 4-Nitrophenylhomopiperazine | Similar core structure | Lacks the methylsulfonyl group |
The uniqueness of this compound lies in its combination of both methylsulfonyl and nitrophenyl groups, which impart specific chemical properties not found in other similar compounds. This makes it particularly valuable for research and industrial applications, especially in drug development contexts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
